



Budralazine in Cardiovascular Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Budralazine	
Cat. No.:	B8753938	Get Quote

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These application notes provide a comprehensive overview of the use of **Budralazine**, a direct-acting arteriolar vasodilator, in cardiovascular research models. This document includes detailed experimental protocols, a summary of its mechanism of action, and quantitative data from preclinical studies. **Budralazine**, a derivative of hydralazine, is noted for its potent and long-lasting hypotensive effects.

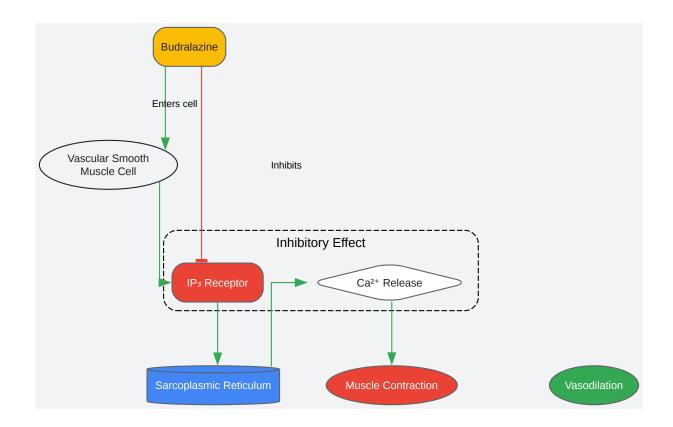
Mechanism of Action

Budralazine exerts its vasodilatory effect directly on vascular smooth muscle, leading to a reduction in peripheral resistance and a decrease in blood pressure.[1][2] While the precise molecular mechanism is not fully elucidated, evidence suggests it primarily involves the modulation of intracellular calcium signaling.[2][3] Unlike many other vasodilators, its action appears to be largely independent of the nitric oxide/cyclic GMP pathway.[1] The proposed mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium availability leads to smooth muscle relaxation and vasodilation. Some studies on its analog, hydralazine, also suggest a potential role for the opening of high-conductance calcium-activated potassium channels (BKCa), which would lead to hyperpolarization and further contribute to vasodilation.

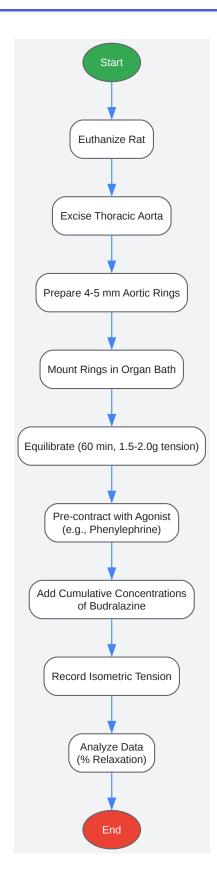


Signaling Pathway of Budralazine-Induced Vasodilation









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